5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester
Overview
Description
5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound, with the molecular formula C16H28BN2O2S, is known for its role in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Mechanism of Action
Target of Action
It is known that boronic esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond . The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many bioactive compounds . Therefore, it indirectly influences various biochemical pathways through the final products of these syntheses.
Result of Action
Its primary role is as a reagent in chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction . The products of these reactions can have various effects depending on their structure and function.
Action Environment
The action of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, boronic esters are generally stable, but their stability can be affected by factors such as temperature and pH . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that it may interact with enzymes, proteins, and other biomolecules involved in carbon–carbon bond formation.
Molecular Mechanism
The molecular mechanism of action of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures below -20°C
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling reactions , suggesting that it may interact with enzymes or cofactors involved in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester typically involves the reaction of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (like K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reactions are typically carried out under mild conditions, making them suitable for a wide range of functional groups .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester is unique due to the presence of the 4-Methylpiperazino group, which enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2S/c1-15(2)16(3,4)21-17(20-15)14-7-6-13(22-14)12-19-10-8-18(5)9-11-19/h6-7H,8-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSFVUIIEXDKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121051 | |
Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096336-20-6 | |
Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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